molecular formula C7H9BrClN3O B11851566 6-Bromo-5-methoxypicolinimidamide hydrochloride CAS No. 1179359-96-6

6-Bromo-5-methoxypicolinimidamide hydrochloride

Cat. No.: B11851566
CAS No.: 1179359-96-6
M. Wt: 266.52 g/mol
InChI Key: NLDCIQYAOGKSTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methoxypicolinimidamide hydrochloride typically involves the bromination of 5-methoxypicolinimidamide. The reaction conditions often include the use of bromine or a brominating agent in a suitable solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxypicolinimidamide hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

6-Bromo-5-methoxypicolinimidamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxypicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-methoxypicolinimidamide hydrochloride is unique due to the presence of both bromine and imidamide groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1179359-96-6

Molecular Formula

C7H9BrClN3O

Molecular Weight

266.52 g/mol

IUPAC Name

6-bromo-5-methoxypyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C7H8BrN3O.ClH/c1-12-5-3-2-4(7(9)10)11-6(5)8;/h2-3H,1H3,(H3,9,10);1H

InChI Key

NLDCIQYAOGKSTM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)C(=N)N)Br.Cl

Origin of Product

United States

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